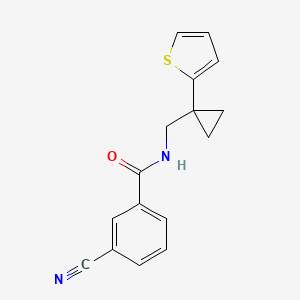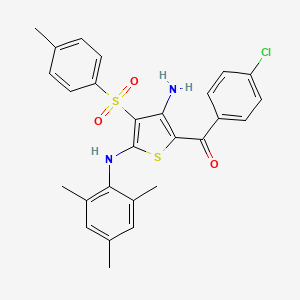
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel compounds such as "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and "(4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone" have been synthesized and characterized. These studies provide detailed insights into the structural and chemical properties of these compounds, including their synthesis, spectral characterization (UV, IR, 1H and 13C NMR, high-resolution mass spectrometry), and theoretical analyses using density functional theory (DFT) calculations. Such research lays the groundwork for understanding the potential applications of these compounds in various fields, including their antibacterial activity as determined through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives, such as "4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone" and related compounds, highlights their potential as antimicrobial and anticancer agents. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs like doxorubicin. The development of these compounds emphasizes the ongoing search for new therapeutic agents with improved efficacy and specificity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Evaluation
The synthesis and biological evaluation of novel compounds often involve molecular docking studies to predict their interaction with biological targets. For example, novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities. Molecular docking results, combined with biological data, suggested that these compounds could serve as molecular templates for developing new anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Spectroscopic and Quantum Chemical Studies
The detailed spectroscopic and quantum chemical analysis of novel compounds, such as "(3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone," provides insights into their molecular structure, vibrational spectra, and thermal properties. These studies are crucial for understanding the physical and chemical behaviors of these compounds, paving the way for their potential applications in various scientific and industrial fields (Arasu, Asirvatham, Priya, & Revathi, 2019).
Propiedades
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3S2/c1-15-5-11-21(12-6-15)35(32,33)26-22(29)25(24(31)19-7-9-20(28)10-8-19)34-27(26)30-23-17(3)13-16(2)14-18(23)4/h5-14,30H,29H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBELODJFFQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

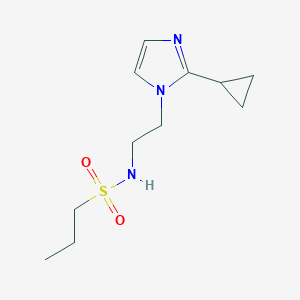
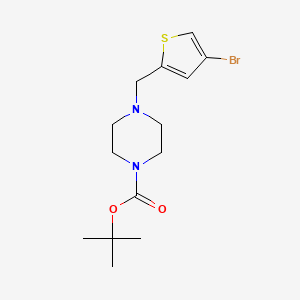
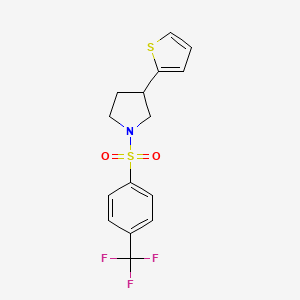
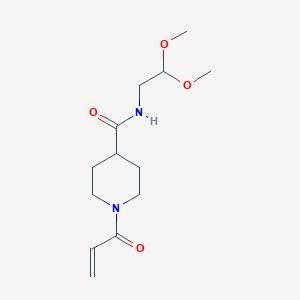
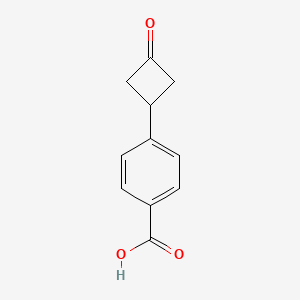
![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)
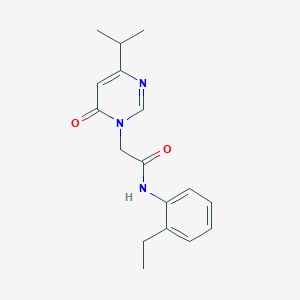
![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)
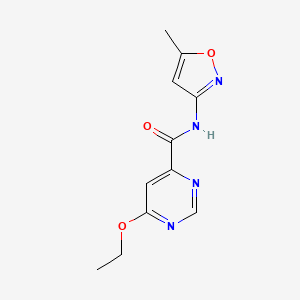
![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)
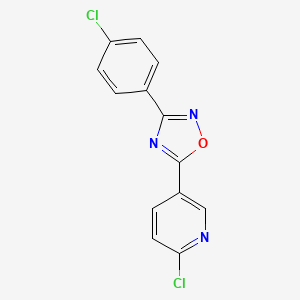
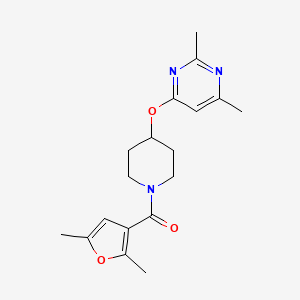
![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2598147.png)
